Technical Guide: Synthesis of N-[2-(Tert-butoxy)ethyl]cyclopropanamine
Technical Guide: Synthesis of N-[2-(Tert-butoxy)ethyl]cyclopropanamine
Executive Summary
Molecule: N-[2-(Tert-butoxy)ethyl]cyclopropanamine CAS: 1250523-04-6 Formula: C9H19NO Molecular Weight: 157.25 g/mol Classification: Secondary Amine / Ether Building Block
This guide details the synthesis of N-[2-(Tert-butoxy)ethyl]cyclopropanamine, a critical intermediate often employed in the development of kinase inhibitors and GPCR ligands. The presence of the tert-butoxy group provides steric bulk and lipophilicity, while the cyclopropylamine moiety serves as a metabolically stable bioisostere for isopropyl or ethyl groups, often improving potency and reducing oxidative metabolism.
We present two distinct pathways:
-
Direct Alkylation (Route A): Optimized for speed and throughput in early discovery.
-
Amide Reduction (Route B): Optimized for purity and scalability, eliminating over-alkylation risks.
Part 1: Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary logical precursors. The choice between them depends on the availability of starting materials and the tolerance for purification steps.
Figure 1: Retrosynthetic tree illustrating the Direct Alkylation (Left) and Amide Reduction (Right) pathways.
Part 2: Route A - Direct Nucleophilic Substitution
Best for: Rapid synthesis of <5g batches where chromatographic purification is acceptable. Mechanism: SN2 Nucleophilic Substitution.
Reaction Logic
Cyclopropanamine is a moderately strong nucleophile. Reacting it with 1-bromo-2-(tert-butoxy)ethane effects the displacement of the bromide.
-
Challenge: Primary amines can undergo double alkylation to form the tertiary amine.
-
Solution: Use a significant excess (3.0–5.0 equivalents) of cyclopropanamine. The excess amine acts as both the nucleophile and the base to scavenge HBr, driving the equilibrium toward the mono-alkylated product.
Experimental Protocol
Reagents:
-
Cyclopropanamine (3.0 equiv)
-
1-Bromo-2-(tert-butoxy)ethane (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv) - Optional if amine excess is high, but recommended to sequester acid. -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-(tert-butoxy)ethane (10 mmol, 1.81 g) in anhydrous Acetonitrile (30 mL).
-
Addition: Add anhydrous
(20 mmol, 2.76 g). Then, add Cyclopropanamine (30 mmol, 1.71 g) dropwise. Note: Cyclopropanamine is volatile (bp 49-50°C); handle in a fume hood. -
Reaction: Seal the vessel (if using a pressure tube) or reflux under nitrogen at 60–70°C for 12–16 hours.
-
Monitoring: Monitor by TLC (stained with Ninhydrin or KMnO4) or LC-MS. Look for the consumption of the bromide and appearance of the product mass [M+H]+ = 158.
-
-
Workup:
-
Cool to room temperature.[1] Filter off the solids (
/KBr). -
Concentrate the filtrate carefully under reduced pressure. Caution: Do not use high vacuum or high heat, as the free base product may be volatile.
-
Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove residual cyclopropanamine.
-
-
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: DCM:MeOH (95:5) with 1%
or Triethylamine to prevent streaking of the amine.
-
Yield Expectation: 50–70% (Losses primarily due to volatility and poly-alkylation).
Part 3: Route B - Amide Acylation-Reduction (High Purity)
Best for: Scale-up (>10g), GMP workflows, or when high purity is required without difficult chromatography. Mechanism: Amide coupling followed by hydride reduction.
Reaction Logic
This route circumvents the over-alkylation issue entirely.
-
Step 1: Formation of the amide bond is highly selective.
-
Step 2: Reduction of the amide carbonyl to the methylene group using Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH3·DMS).
Experimental Protocol
Step 1: Amide Coupling
Reagents:
-
2-(Tert-butoxy)acetic acid (1.0 equiv)
-
Cyclopropanamine (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv) / HOBt (1.2 equiv) OR T3P (Propylphosphonic anhydride).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DCM or DMF.
Protocol:
-
Dissolve 2-(tert-butoxy)acetic acid (10 mmol, 1.32 g) in DCM (40 mL) at 0°C.
-
Add DIPEA (30 mmol, 5.2 mL), EDC·HCl (12 mmol, 2.30 g), and HOBt (12 mmol, 1.62 g). Stir for 15 minutes.
-
Add Cyclopropanamine (11 mmol, 0.63 g).
-
Warm to room temperature and stir for 4–6 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine/EDC), then sat.
(to remove unreacted acid), then brine. Dry over and concentrate. -
Intermediate: N-cyclopropyl-2-(tert-butoxy)acetamide. (Usually a white solid or viscous oil; use directly).
Step 2: Reduction
Reagents:
-
Intermediate Amide (from Step 1).
-
Lithium Aluminum Hydride (LAH) (2.0–3.0 equiv) OR Borane-THF complex.
-
Solvent: Anhydrous THF.
Protocol:
-
Setup: Place LAH (20 mmol, 0.76 g) in a dry 2-neck flask under Argon. Add anhydrous THF (20 mL) and cool to 0°C.
-
Addition: Dissolve the amide (10 mmol) in THF (10 mL) and add dropwise to the LAH suspension. Caution: Gas evolution (
). -
Reflux: Heat to reflux (66°C) for 4–8 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
0.8 mL Water
-
0.8 mL 15% NaOH
-
2.4 mL Water
-
-
Isolation: Stir until a granular white precipitate forms. Filter through Celite. Rinse the pad with diethyl ether.
-
Final Purification: Concentrate the filtrate. If necessary, convert to the HCl salt (add 4M HCl in dioxane) for recrystallization, or distill if liquid.
Yield Expectation: 75–85% (over 2 steps).
Pathway Visualization
Figure 2: Step-wise workflow for the Amide Reduction pathway, highlighting the stable intermediate.
Part 4: Analytical Profile & Validation
To validate the synthesis, the following analytical data should be obtained.
| Parameter | Expected Value/Observation | Notes |
| Physical State | Colorless to pale yellow liquid | May darken upon air exposure (oxidation). |
| Boiling Point | ~160–170°C (estimated at 760 mmHg) | Free base is volatile; salt forms are stable solids. |
| MS (ESI+) | [M+H]+ = 158.15 | Base peak. |
| 1H NMR (CDCl3) | Distinct singlet for tert-butyl group. | |
| 1H NMR (CDCl3) | Characteristic multiplet for N-CH-cyclopropyl. | |
| 1H NMR (CDCl3) | High-field multiplets unique to cyclopropane ring. | |
| 1H NMR (CDCl3) | Ethylene linker protons (-N-CH2-CH2-O-). |
Part 5: Safety & Handling
-
Cyclopropanamine: Highly flammable and toxic. It has a low boiling point (~50°C) and high vapor pressure. Use only in a well-ventilated fume hood.
-
Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Storage: The final product is a secondary amine and can absorb
from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
- Cyclopropylamine Synthesis & Reactivity: Charette, A. B., et al. "Synthesis of Cyclopropylamines." Chemical Reviews, 2017. (General reference for cyclopropylamine handling and stability).
- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
-
Analogous Synthesis (N-alkylation of cyclopropylamine)
-
Patent US20050113582A1. "Method for producing amines." (Describes industrial handling of cyclopropylamine alkylations). Link
-
-
Chemical Structure Data
-
PubChem Compound Summary for CID 57845712 (N-[2-(tert-butoxy)ethyl]cyclopropanamine). Link
-
